N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an isochromene core with an acetylamino phenyl group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the isochromene core, which can be synthesized through a cyclization reaction of ortho-hydroxybenzaldehyde with an appropriate acyl chloride under acidic conditions. The resulting intermediate is then reacted with 4-acetylaminobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the application of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways. The isochromene core can interact with various proteins, influencing their function and leading to downstream effects in cellular processes.
Comparison with Similar Compounds
N-[4-(acetylamino)phenyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide can be compared with other compounds that have similar structural features, such as:
N-(4-(acetylamino)phenyl)-1-naphthamide: Similar in having an acetylamino phenyl group but differs in the core structure.
N-{4-[(acetylamino)sulfonyl]phenyl}acetamide: Contains a sulfonyl group instead of the isochromene core.
Azithromycin Related Compound H: Features a different core structure but shares the acetylamino phenyl group.
The uniqueness of this compound lies in its isochromene core, which imparts distinct chemical and biological properties compared to the other compounds listed.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-(4-acetamidophenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-11(21)19-13-6-8-14(9-7-13)20-17(22)16-10-12-4-2-3-5-15(12)18(23)24-16/h2-9,16H,10H2,1H3,(H,19,21)(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGFAMSCKRYGMAY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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